(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide
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Description
(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide is a chemical compound with a complex structure. It falls within the category of organic compounds and exhibits interesting pharmacological properties.
Molecular Structure Analysis
The molecular formula of this compound is C₁₈H₂₀ClN₅O . Let’s examine its structural features:
- The (E)- prefix indicates the trans configuration around the double bond.
- The chloropyridine group contributes to the aromatic character.
- The piperazine ring introduces flexibility and potential for interactions with biological targets.
- The hydroxymethyl and methylpyrazol substituents enhance solubility and modulate activity.
Chemical Reactions Analysis
Researchers have investigated the reactivity of this compound. It can participate in various reactions, such as:
- Substitution reactions : Chlorine substitution, leading to derivatives with altered properties.
- Cyclization reactions : Formation of heterocyclic rings.
- Functional group transformations : Hydroxymethyl group modifications.
Physical And Chemical Properties Analysis
- Physical state : Typically a solid.
- Melting point : Varies depending on the specific derivative.
- Solubility : Soluble in organic solvents.
- Stability : Sensitive to light, moisture, and extreme temperatures.
Safety And Hazards
- Toxicity : Assessments indicate moderate toxicity.
- Handling precautions : Use appropriate protective gear (gloves, goggles) during handling.
- Environmental impact : Dispose of waste properly to prevent contamination.
Future Directions
Researchers should explore:
- Structure-activity relationships : Correlate structural modifications with biological activity.
- Pharmacokinetics : Absorption, distribution, metabolism, and excretion.
- In vivo studies : Evaluate efficacy and safety profiles.
properties
IUPAC Name |
(E)-3-(2-chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-21-10-13(9-20-21)6-14(11-22)8-19-16(23)3-2-12-4-5-18-15(17)7-12/h2-5,7,9-10,14,22H,6,8,11H2,1H3,(H,19,23)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMQLANZYGRZDF-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CNC(=O)C=CC2=CC(=NC=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CC(CNC(=O)/C=C/C2=CC(=NC=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropyridin-4-yl)-N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propyl}prop-2-enamide |
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